molecular formula C5H10Cl2N2 B3057380 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 79983-34-9

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No. B3057380
CAS RN: 79983-34-9
M. Wt: 169.05 g/mol
InChI Key: HZQPQQYMQHZSMO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antiviral and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is its versatility in scientific research. It can be used in various fields, including organic synthesis, medicinal chemistry, and biochemistry. However, one of the limitations of the compound is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the research of 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride. One potential direction is the development of new antitumor agents and antiviral agents based on the compound. Another potential direction is the investigation of the compound's mechanism of action and its interactions with enzymes and nucleic acids. Additionally, the synthesis of new derivatives of the compound may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a versatile compound that has gained significant attention in scientific research. Its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry, make it a valuable tool for researchers. However, its potential toxicity must be taken into consideration when handling the compound. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Scientific Research Applications

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to produce various compounds such as pyrimidine derivatives, amino acids, and peptides. It has also been used in the synthesis of antitumor agents, antiviral agents, and antibacterial agents.

properties

IUPAC Name

2-(chloromethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-4H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQPQQYMQHZSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60638681
Record name 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

CAS RN

79983-34-9
Record name NSC187480
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-1,4,5,6-tetrahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60638681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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